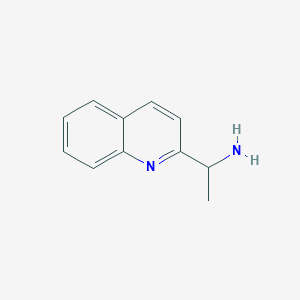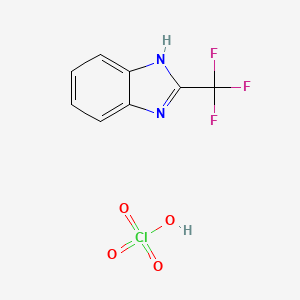
2-(Trifluoromethyl)benzimidazole perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)benzimidazole perchlorate is an organic compound characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzimidazole perchlorate typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . Another method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic action of palladium using benzimidazole as a raw material and a trifluoroacetate compound as a trifluoromethylation reagent . This method is considered green and efficient.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzimidazole perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
2-(Trifluoromethyl)benzimidazole perchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzimidazole perchlorate involves its interaction with specific molecular targets and pathways. For instance, as a ferroptosis inducer, it inhibits the cystine/glutamate antiporter (system Xc-), leading to the induction of ferroptosis in cancer cells . This mechanism is crucial for its potential application in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Trifluoromethyl)benzimidazole perchlorate include:
- 2-(Trifluoromethyl)benzoxazole
- 2-(Trifluoromethyl)benzothiazole
- 2-(Difluoromethyl)benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications, such as its role in ferroptosis induction and its use in perovskite solar cells .
Properties
CAS No. |
7609-11-2 |
|---|---|
Molecular Formula |
C8H6ClF3N2O4 |
Molecular Weight |
286.59 g/mol |
IUPAC Name |
perchloric acid;2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5F3N2.ClHO4/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;2-1(3,4)5/h1-4H,(H,12,13);(H,2,3,4,5) |
InChI Key |
RUADMLGKSBKOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)(F)F.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




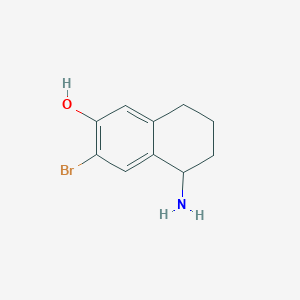
![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)
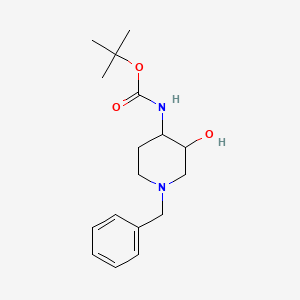
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
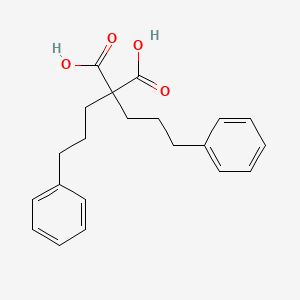
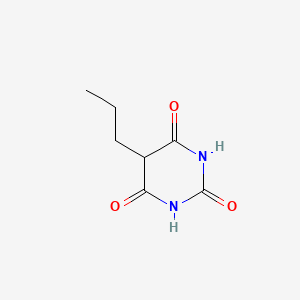
![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)
